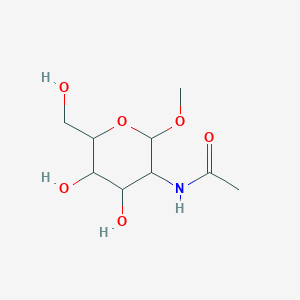

Methyl-2-acetamido-2-deoxy-D-glucopyranoside

Description

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVOCXOZYFLVKN-OKNNCHMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6082-04-8 | |

| Record name | Methyl-2-acetamido-2-deoxy-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006082048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Fischer Glycosidation with Acid Catalysis

The Fischer glycosidation method remains a cornerstone for synthesizing methyl glycosides. For methyl 2-acetamido-2-deoxy-α-D-glucopyranoside, this involves refluxing N-acetylglucosamine with excess methanol in the presence of a Brønsted or Lewis acid catalyst. Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations of 0.1–1 M are typical, yielding the α-anomer preferentially due to thermodynamic control. However, prolonged reaction times (12–24 hours) at 60–80°C are required, often resulting in partial decomposition of the acetamido group.

Key Parameters:

Koenigs-Knorr Glycosylation

The Koenigs-Knorr method employs a halogenated sugar derivative, such as 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl bromide, reacted with methanol in the presence of silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O). This approach ensures stereospecific α-glycoside formation due to neighboring group participation from the acetamido moiety.

Reaction Scheme:

Optimized Conditions:

Enzymatic Synthesis Strategies

Glycosyltransferase-Mediated Approaches

Enzymatic synthesis using glycosyltransferases offers superior stereoselectivity and milder reaction conditions. UDP-N-acetylglucosamine (UDP-GlcNAc) serves as the donor substrate, with methyl α-D-glucopyranoside acting as the acceptor. Recombinant enzymes such as human O-GlcNAc transferase (OGT) catalyze the transfer of GlcNAc to the hydroxyl group of methanol derivatives.

Advantages:

-

Stereochemical purity: >95% α-anomer

-

Reaction conditions: pH 7.4, 37°C, aqueous buffer

-

Yield: 50–60% after purification

Glycosidase Reverse Hydrolysis

Glycosidases, typically retaining enzymes like β-N-acetylglucosaminidase, can synthesize methyl glycosides via reverse hydrolysis. Conditions are optimized to shift equilibrium toward synthesis by using high substrate concentrations (1 M N-acetylglucosamine, 2 M methanol) and low water activity.

Notable Challenges:

Industrial-Scale Production

Chemical Synthesis Optimization

Industrial production prioritizes cost efficiency and scalability. A modified Koenigs-Knorr process using recyclable catalysts (e.g., zeolite-supported Ag⁺) reduces precious metal waste. Continuous flow reactors enhance mixing and heat transfer, achieving yields of 70–80% at pilot scales.

Comparative Analysis of Industrial Methods:

| Method | Catalyst | Temperature | Yield | Purity |

|---|---|---|---|---|

| Batch Koenigs-Knorr | Ag₂CO₃ | 25°C | 65% | 98% |

| Continuous Flow | Zeolite-Ag⁺ | 30°C | 78% | 95% |

| Enzymatic (OGT) | Recombinant OGT | 37°C | 55% | 99% |

Downstream Processing

Crystallization from ethanol/water mixtures (3:1 v/v) removes acetylated byproducts. Final purification via column chromatography (silica gel, ethyl acetate/methanol gradients) ensures >99% purity for pharmaceutical applications.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetamido group to an amine.

Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation yields carboxylic acids, reduction produces amines, and substitution reactions result in various derivatives with different functional groups .

Scientific Research Applications

Biochemical Applications

Enzymatic Assays

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside serves as a substrate for various glycosidases, which are enzymes that hydrolyze glycosidic bonds. A notable application is in the fluorometric assay of N-acetyl-alpha-D-glucosaminidase. In this assay, the compound is hydrolyzed to release 4-methylumbelliferone, which can be quantitatively measured, allowing for the determination of enzyme activity in biological samples such as liver or serum .

Glycoconjugate Synthesis

The compound is also utilized in the synthesis of glycoconjugates. Studies have shown that various analogs of 2-acetamido-2-deoxy-D-glucose can influence the incorporation of glucosamine into glycoconjugates like glycosaminoglycans (GAGs). Specifically, methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside has demonstrated a concentration-dependent inhibition of glucosamine incorporation into GAGs, suggesting its potential as a metabolic inhibitor in cellular processes .

Medicinal Chemistry Applications

Potential Therapeutic Uses

Research indicates that derivatives of methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside may have therapeutic implications. For instance, certain analogs have been shown to exhibit anti-inflammatory properties by modulating the synthesis of inflammatory mediators in cells. This suggests a potential role in treating conditions characterized by excessive inflammation .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of methyl glucosamine derivatives. These compounds can interfere with bacterial cell wall synthesis, making them candidates for developing new antibiotics against resistant strains .

Structural Studies and Crystallography

Crystal Structure Analysis

The crystal structure of methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has been characterized using X-ray crystallography. This analysis revealed insights into its molecular conformation and interactions with other molecules, which are crucial for understanding its biochemical behavior and reactivity .

Data Table: Summary of Applications

Case Studies

-

Fluorometric Assay Development

A study developed a sensitive assay for N-acetyl-alpha-D-glucosaminidase using methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside as a substrate. The assay demonstrated high specificity and sensitivity, facilitating the analysis of enzyme kinetics in clinical samples . -

Inhibition of GAG Synthesis

In vitro experiments with primary hepatocytes showed that methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside significantly reduced the incorporation of glucosamine into GAGs, leading to smaller GAG molecules compared to controls. This study highlighted its potential as a metabolic inhibitor in cellular pathways related to inflammation and tissue repair . -

Antimicrobial Screening

A series of derivatives were screened for antimicrobial activity against various pathogens. Results indicated that certain modifications to the methyl glucosamine structure enhanced its efficacy against resistant bacterial strains, suggesting avenues for new antibiotic development .

Mechanism of Action

The mechanism of action of methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside involves its role as a glycosyl donor in glycosylation reactions. The compound interacts with glycosyltransferases, enzymes that catalyze the transfer of glycosyl groups to acceptor molecules. This process is crucial in the formation of glycosidic bonds, which are essential for the structure and function of glycoproteins and other glycoconjugates .

Comparison with Similar Compounds

4-Methylumbelliferyl 2-Acetamido-2-deoxy-alpha-D-glucopyranoside

- Structural Difference: The methyl group at the anomeric position is replaced by a 4-methylumbelliferyl (4-MU) fluorogenic group.

- Application: Serves as a sensitive fluorogenic substrate for detecting N-acetyl-alpha-D-glucosaminidase (NAGase) activity in diagnostic assays. Enzymatic hydrolysis releases fluorescent 4-MU, enabling quantitation of enzyme activity in biological samples .

- Key Finding : This compound has a 10-fold higher sensitivity in fluorometric assays compared to colorimetric substrates like p-nitrophenyl derivatives .

Methyl 2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside

- Structural Difference : Features a beta-1,4-linked galactose residue at the C4 position, forming a disaccharide.

- Application : Identified as an active receptor unit for pneumococcal adhesion. The galactosyl moiety mimics human glycoconjugate receptors, enabling studies on bacterial-host interactions .

- Key Finding : The compound’s [α]D value (+8.0°) and NMR data confirm its stereochemistry, critical for binding specificity .

Benzyl 2-Acetamido-3-O-benzyl-2-deoxy-6-O-tosyl-alpha-D-glucopyranoside

- Structural Difference : Benzyl and tosyl groups at C3 and C6 provide steric protection during synthetic reactions.

- Application: Used as a glycosyl donor in oligosaccharide synthesis. The benzyl groups enhance stability under acidic or basic conditions, while the tosyl group enables regioselective functionalization .

- Key Finding : This derivative facilitates the synthesis of complex glycopeptides, such as peptidoglycan analogs, via controlled glycosylation .

Enzyme Substrate Analogues

4-Deoxy Derivatives (e.g., Phenyl 2-Acetamido-2,4-dideoxy-beta-D-xylo-hexopyranoside)

- Structural Difference : Absence of the C4 hydroxyl group.

- Application : Acts as a substrate for fungal beta-N-acetylhexosaminidases. The 4-deoxy modification enhances hydrolysis rates by 85% compared to native substrates, likely due to reduced steric hindrance .

- Key Finding : Fungal enzymes (Penicillium, Talaromyces) show higher activity toward 4-deoxy substrates than mammalian or bacterial enzymes, highlighting evolutionary divergence in enzyme active sites .

Methyl 2-Formamido-2-deoxy-beta-D-glucopyranoside

- Structural Difference : Replacement of the acetamido group with a formamido group at C2.

- Application : Used in crystallographic studies to analyze hydrogen-bonding networks. The formamido group alters crystal packing compared to the acetamido analog, as shown in its dihydrate structure .

- Key Finding : The compound’s conformational flexibility in solution contrasts with its rigid crystalline state, impacting its utility in glycodynamic studies .

Table: Comparative Analysis of Key Compounds

Biological Activity

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (also known as methyl GlcNAc) is a glycosylated compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article examines the biological activity of methyl GlcNAc, focusing on its effects on cellular processes, its role in glycosaminoglycan synthesis, and implications for therapeutic applications.

- Molecular Formula : C₈H₁₅NO₆

- Molecular Weight : 221.208 g/mol

- Melting Point : 186-187°C

- Density : 1.5±0.1 g/cm³

- CAS Number : 6082-04-8

Methyl GlcNAc is an analog of N-acetylglucosamine (GlcNAc), a building block of glycosaminoglycans (GAGs) and other polysaccharides. It exhibits biological activity primarily through its incorporation into GAGs, influencing their biosynthesis and function.

Inhibition of Glycosaminoglycan Synthesis

Research has shown that methyl GlcNAc and its derivatives can significantly affect the synthesis of GAGs in various cell types. A study demonstrated that certain analogs, including methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside, inhibited the incorporation of radiolabeled glucosamine into GAGs by competing with endogenous substrates for metabolic pathways. Specifically, at concentrations as low as 1.0 mM, these compounds reduced GAG synthesis to approximately 7% of control levels .

Cellular Studies

-

Hepatocyte Cultures :

- In primary hepatocyte cultures, methyl GlcNAc analogs were shown to inhibit heparan sulfate biosynthesis significantly. At concentrations of 0.1 and 1.0 mmol/L, inhibition rates were recorded at 60% and 99%, respectively . The average molecular weight of synthesized heparan sulfate decreased from approximately 77 kDa to 40 kDa, indicating a truncation effect on polysaccharide chains.

- Protein Synthesis :

Implications for Disease Models

Methyl GlcNAc's ability to modulate GAG synthesis has implications for various pathological conditions:

- Amyloidosis : In models of AA amyloidogenesis, methyl GlcNAc analogs inhibited amyloid deposition by up to 99% in vitro and significantly reduced splenic amyloid deposition in vivo . This suggests potential therapeutic applications in diseases characterized by amyloid accumulation.

- Cancer : The modulation of glycolytic pathways via hexokinase inhibition is another area where methyl GlcNAc and its derivatives may play a role. Similar compounds have been studied for their capacity to disrupt glycolysis in cancer cells, suggesting a potential application in cancer therapy .

Case Study: Inhibition of Heparan Sulfate Biosynthesis

A detailed examination using primary mouse hepatocytes revealed that treatment with methyl GlcNAc analogs resulted in a rapid and sustained inhibition of heparan sulfate biosynthesis. This effect was observed within one hour of exposure and persisted over a 24-hour period, underscoring the compound's potency as an inhibitor .

| Concentration (mmol/L) | % Inhibition of Heparan Sulfate | Average Molecular Weight (kDa) |

|---|---|---|

| 0.1 | 60% | 77 |

| 1.0 | 99% | 40 |

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, and how do protecting groups influence reaction outcomes?

The synthesis typically involves selective protection of hydroxyl groups to direct reactivity. For example, benzyl or acetyl groups are used to block specific positions, enabling sulfonation or displacement reactions at unprotected sites. describes the conversion of benzyl-protected derivatives into 4-O-methylsulfonyl intermediates, which are displaced by fluoride ions to generate fluoro-substituted analogs. Similarly, outlines the use of acetyl and triphenylmethyl groups in synthesizing p-nitrophenyl glycosides. Protecting groups prevent unwanted side reactions and allow regioselective modifications .

Q. What analytical techniques are critical for characterizing Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside and its derivatives?

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential. NMR (¹H, ¹³C, and 2D experiments) resolves stereochemistry and substitution patterns, while MS confirms molecular weights and fragmentation patterns. and highlight the use of these techniques to validate synthetic intermediates and final products. For example, ¹H NMR can distinguish axial/equatorial proton configurations in the glucopyranoside ring .

Q. How is this compound utilized as a substrate in glycosidase or glycosyltransferase assays?

It serves as a glycosyl donor or acceptor to study enzyme kinetics. details its role in probing glycosyltransferase specificity, where the acetylated moieties act as temporary protecting groups. Enzymatic hydrolysis or transfer reactions are monitored via UV/Vis (e.g., p-nitrophenyl release) or fluorescence (e.g., 4-methylumbelliferyl derivatives, as in ). Activity assays often require optimizing pH, temperature, and cofactor conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data when using structurally similar glycosyl donors?

Contradictions may arise from subtle differences in donor/acceptor structures or assay conditions. For instance, shows that 6-sulfo derivatives exhibit altered substrate specificity compared to non-sulfonated analogs. Cross-validation using orthogonal methods (e.g., isothermal titration calorimetry, X-ray crystallography) and kinetic parameter comparisons (e.g., Km, kcat) can clarify discrepancies. Additionally, molecular docking studies (referenced in ) may explain steric or electronic effects .

Q. What experimental designs are recommended for studying the role of Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside in glycan-mediated biological processes?

Use glycan microarrays ( ) or cell-based assays to evaluate binding interactions with lectins or immune receptors. For example, deprotect the acetyl groups post-synthesis to expose hydroxyls for conjugation. suggests coupling the compound to fluorescent tags or biotin for pull-down assays. Include controls with scrambled or incomplete glycans to confirm specificity .

Q. How can researchers optimize the synthesis of 4-deoxy derivatives, and what challenges arise in regioselective deoxygenation?

and describe sulfonate displacement as a key step. Challenges include competing elimination reactions and poor nucleophile accessibility. To optimize, use polar aprotic solvents (e.g., DMF) and tetrabutylammonium fluoride as a phase-transfer catalyst. Monitor reaction progress via TLC or HPLC. If yields are low, consider alternative leaving groups (e.g., triflate) or microwave-assisted synthesis to enhance kinetics .

Methodological Considerations

Q. What strategies mitigate side reactions during glycosylation with this compound?

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) enhance mechanistic studies?

outlines protocols for synthesizing ¹³C/¹⁵N-labeled analogs. These enable tracking glycosyl transfer via NMR or MS, revealing catalytic intermediates. For example, ¹⁵N-labeled acetamido groups can monitor hydrogen bonding in enzyme active sites (as in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.